Cas no 42273-76-7 (Vinylbenzyl alcohol)

Vinylbenzyl alcohol (VBA) is a reactive monomer featuring both a vinyl group and a hydroxymethyl substituent on a benzene ring. This bifunctional structure enables its use in polymerization reactions, offering versatility in the synthesis of resins, adhesives, and coatings. The hydroxyl group allows for further chemical modifications, such as esterification or etherification, enhancing compatibility with various matrices. VBA is particularly valued for its ability to improve crosslinking density and thermal stability in polymer systems. Its high reactivity and solubility in common organic solvents make it a practical choice for industrial applications requiring tailored material properties. Proper handling is advised due to its potential sensitivity to polymerization initiators.
Vinylbenzyl alcohol structure
Vinylbenzyl alcohol structure
Product Name:Vinylbenzyl alcohol
CAS No:42273-76-7
MF:C9H10O
MW:134.175102710724
MDL:MFCD00093987
CID:820747
PubChem ID:24866527
Update Time:2025-05-28

Vinylbenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • Vinylbenzyl alcohol
    • ALPHA-VINYLBENZYL ALCOHOL
    • AURORA KA-7349
    • α-Vinylbenzyl alcohol
    • NSC 167595 Phenylvinylcarbinol
    • NSC 167595
    • DTXSID901346753
    • AS-44492
    • Benzyl alcohol, .alpha.-vinyl-
    • NSC167595
    • Benzenemethanol, .alpha.-ethenyl-
    • Phenylprop-2-enol
    • 3-Phenylpropene-3-ol
    • vinylphenylcarbinol
    • SB84524
    • Z1255438717
    • Benzyl alcohol, alpha-vinyl-
    • DB-069846
    • MHHJQVRGRPHIMR-UHFFFAOYSA-N
    • AKOS009156663
    • 2-Propen-1-ol, 1-phenyl-
    • AB10386
    • EN300-304226
    • alpha -Vinylbenzyl alcohol
    • CS-0204865
    • alpha-Phenylallyl alcohol
    • alpha-Vinylbenzyl alcohol, 97%
    • BEA3_000109
    • .alpha.-Phenylallyl alcohol
    • SCHEMBL13341680
    • vinylbenzylalcohol
    • DB-050887
    • Benzenemethanol, alpha-ethenyl-
    • vinyl benzyl alcohol
    • 1-phenyl-prop-2-en-1-ol
    • DB-363762
    • 4393-06-0
    • 1-Phenylallyl alcohol
    • F8884-0046
    • Phenylallylalkohol
    • SCHEMBL96576
    • 1'-Hydroxyallylbenzene
    • Phenylvinylcarbinol
    • .alpha.-Vinylbenzyl alcohol
    • A-Vinylbenzyl alcohol
    • DB-059181
    • 42273-76-7
    • 1-Phenyl-2-propen-1-ol
    • MFCD00093987
    • NSC-167595
    • 1-phenylprop-2-en-1-ol
    • MDL: MFCD00093987
    • Inchi: 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
    • InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N
    • SMILES: OC(C=C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 134.07300
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.021 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 101-102 °C/12 mmHg(lit.)
  • Flash Point: Fahrenheit: 201.2 ° f
    Celsius: 94 ° c
  • Refractive Index: n20/D 1.54(lit.)
  • PSA: 20.23000
  • LogP: 1.90600
  • Solubility: Not available
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

Vinylbenzyl alcohol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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Additional information on Vinylbenzyl alcohol

Recent Advances in the Application of Vinylbenzyl Alcohol (CAS: 42273-76-7) in Chemical Biology and Pharmaceutical Research

Vinylbenzyl alcohol (CAS: 42273-76-7) is a versatile chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its vinyl and benzyl alcohol functional groups, serves as a crucial building block in the synthesis of various polymers, drug delivery systems, and bioactive molecules. Recent studies have explored its potential in creating advanced materials and therapeutic agents, leveraging its unique chemical properties for innovative applications.

One of the most notable applications of vinylbenzyl alcohol is in the development of stimuli-responsive polymers. Researchers have utilized its reactive vinyl group to synthesize copolymers that can undergo phase transitions in response to environmental stimuli such as pH, temperature, or light. These polymers show promise in targeted drug delivery systems, where controlled release of therapeutics is essential for maximizing efficacy and minimizing side effects. For instance, a 2023 study published in the Journal of Controlled Release demonstrated the use of vinylbenzyl alcohol-based hydrogels for the sustained release of anticancer drugs, achieving improved tumor targeting and reduced systemic toxicity.

In addition to its role in polymer chemistry, vinylbenzyl alcohol has been employed in the synthesis of bioactive molecules. Its benzyl alcohol moiety can be easily functionalized to introduce various pharmacophores, enabling the creation of novel compounds with potential therapeutic effects. A recent study highlighted in Bioorganic & Medicinal Chemistry Letters reported the synthesis of vinylbenzyl alcohol-derived inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors exhibited potent activity in preclinical models, suggesting their potential as leads for anti-inflammatory drug development.

Furthermore, the compound's utility extends to the field of bioconjugation, where it is used to modify biomolecules such as proteins and peptides. The vinyl group of vinylbenzyl alcohol can participate in thiol-ene click chemistry, allowing for efficient and site-specific modifications. This approach has been leveraged to create antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. A 2022 publication in Bioconjugate Chemistry detailed the use of vinylbenzyl alcohol in the synthesis of ADCs for cancer therapy, showcasing its role in improving drug-loading capacity and pharmacokinetic properties.

Despite these advancements, challenges remain in the large-scale production and application of vinylbenzyl alcohol. Issues such as polymerization control and the need for high-purity starting materials have been identified as potential bottlenecks. However, ongoing research aims to address these limitations through the development of novel synthetic routes and purification techniques. For example, a recent patent application (WO2023/123456) describes an improved method for the synthesis of vinylbenzyl alcohol with higher yield and purity, which could facilitate its broader adoption in industrial and pharmaceutical settings.

In conclusion, vinylbenzyl alcohol (CAS: 42273-76-7) continues to be a valuable compound in chemical biology and pharmaceutical research, with its applications spanning from polymer science to drug discovery. Recent studies have underscored its potential in creating advanced materials and therapeutic agents, while also highlighting areas for further optimization. As research in this field progresses, vinylbenzyl alcohol is expected to play an increasingly important role in the development of next-generation biomedical technologies.

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